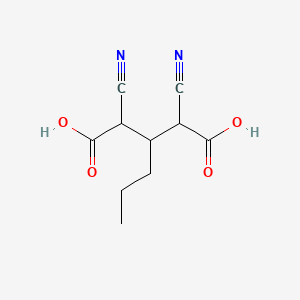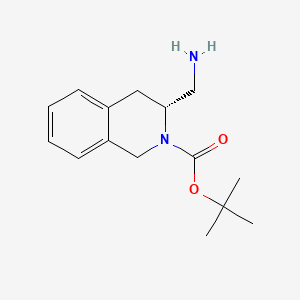![molecular formula C27H31N3O3S2 B583356 N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide CAS No. 1383478-94-1](/img/structure/B583356.png)
N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide” is a chemical compound with the molecular formula C27H31N3O3S2 . It is also known by other names such as CYM 9484 and has the CAS number 1383478-94-1 .
Molecular Structure Analysis
The molecular weight of this compound is 509.7 g/mol . The IUPAC name is N - [4- (dimethylsulfamoyl)phenyl]-4- [hydroxy (diphenyl)methyl]piperidine-1-carbothioamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 509.7 g/mol . It has a XLogP3-AA value of 3.9, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 6 rotatable bonds .Aplicaciones Científicas De Investigación
Neuropeptide Y (NPY) Y2 Receptor Antagonist
CYM 9484 is a potent neuropeptide Y (NPY) Y2 receptor antagonist . The NPY Y2 receptor is a type of G protein-coupled receptor in the NPY receptor family. Antagonists for this receptor have potential applications in the treatment of obesity, anxiety, and depression.
Proteomics Research
This compound has been used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.
Biochemical Research
CYM 9484 is also used in biochemical research . Biochemistry involves the study of chemical processes within and relating to living organisms. By controlling information flow through biochemical signaling and the flow of chemical energy through metabolism, biochemical processes give rise to the complexity of life.
Pharmacological Research
The compound is used in pharmacological research . Pharmacology is the branch of medicine and biology concerned with the study of drug action. A pharmaceutical drug, also called a medication or medicine, is a chemical substance used to treat, cure, prevent, or diagnose a disease or to promote well-being.
Drug Development
CYM 9484 could potentially be used in drug development . Drug development is the process of bringing a new pharmaceutical drug to the market once a lead compound has been identified through the process of drug discovery.
Neurological Research
Given its role as a neuropeptide Y Y2 receptor antagonist, CYM 9484 may have applications in neurological research . This could include studying its effects on brain function and its potential use in treating neurological disorders.
Mecanismo De Acción
Target of Action
CYM 9484, also known as N-[4-[(Dimethylamino)sulfonyl]phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinecarbothioamide or 2C52X44WTF, is a selective and highly potent antagonist of the Neuropeptide Y (NPY) Y2 receptor . The NPY Y2 receptor is a G-protein coupled receptor involved in various physiological processes, including food intake, circadian rhythm, and anxiety .
Mode of Action
As an antagonist, CYM 9484 binds to the NPY Y2 receptor, blocking its activation by neuropeptide Y. This prevents the receptor from triggering the downstream effects typically induced by NPY. The IC50 value of CYM 9484, a measure of its effectiveness, is 19 nM, indicating a high potency .
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed and distributed in the body
Propiedades
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUKHARIAMDAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383478-94-1 |
Source


|
| Record name | CYM-9484 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYM-9484 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Butyl-1,3-diazaspiro[4.4]non-1-ene](/img/structure/B583274.png)
![{[(Z)-2-Methoxyvinyl]oxy}benzene](/img/structure/B583275.png)

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)






